3-Oxocyclohexanecarboxylic acid

Overview

Description

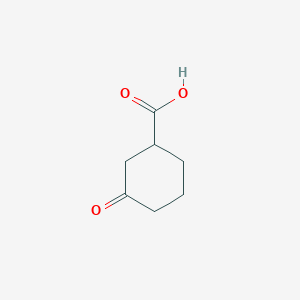

3-Oxocyclohexanecarboxylic acid is a cyclic keto acid . Its molecular formula is C7H10O3, and it has an average mass of 142.152 Da . It is also known by other names such as 3-Oxo-1-cyclohexanecarboxylic acid and 3-Oxocyclohexancarbonsäure .

Synthesis Analysis

3-Oxocyclohexanecarboxylic acid can be prepared starting from 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ne . It may also be synthesized from 2-cyclohexenone .Molecular Structure Analysis

The molecular structure of 3-Oxocyclohexanecarboxylic acid consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure includes a cyclohexane ring with a carboxylic acid group and a ketone group .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxocyclohexanecarboxylic acid include a density of 1.2±0.1 g/cm3, a boiling point of 309.7±35.0 °C at 760 mmHg, and a flash point of 155.3±22.4 °C . It has a molar refractivity of 33.9±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 115.2±3.0 cm3 .Scientific Research Applications

Organic Synthesis

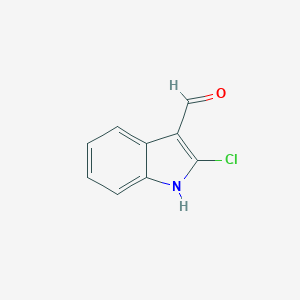

3-Oxocyclohexanecarboxylic acid is a valuable building block in organic synthesis. It can be used to prepare various complex molecules through reactions such as Fischer indolization . For instance, it is involved in synthesizing 9-(4-chlorobenzoyl)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, a compound that has potential applications in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 3-Oxocyclohexanecarboxylic acid serves as a precursor for the synthesis of pharmacologically active molecules. Its derivatives are explored for therapeutic properties, such as antitumor and anti-inflammatory activities .

Agriculture

Organic acids, including 3-Oxocyclohexanecarboxylic acid, play a crucial role in soil fertility and plant health. They are involved in the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants .

Materials Science

This compound is used in materials science for the synthesis of new materials with potential applications in energy storage and conversion. Its derivatives can be used as intermediates in the production of polymers and resins .

Environmental Science

3-Oxocyclohexanecarboxylic acid is studied for its role in environmental sustainability. It can participate in biogeochemical cycles and contribute to the detoxification of metals and residual pesticides in the environment .

Food Industry

While direct applications in the food industry are not explicitly mentioned, organic acids like 3-Oxocyclohexanecarboxylic acid are generally recognized for their antimicrobial properties. They can be used as natural preservatives to enhance food safety and extend shelf life .

Energy Production

Research into the use of organic acids in energy production is ongoing. Compounds like 3-Oxocyclohexanecarboxylic acid may be utilized in processes that convert organic materials into renewable energy sources .

Chemical Synthesis

3-Oxocyclohexanecarboxylic acid is instrumental in chemical synthesis, serving as a versatile intermediate. It is used in the preparation of various chemical compounds that have applications across different industries, including pharmaceuticals and agrochemicals .

Safety and Hazards

Mechanism of Action

Target of Action

3-Oxocyclohexanecarboxylic acid is a cyclic keto acid

Mode of Action

It is known that the compound can be used in the preparation of other complex molecules . For instance, it may be used in the preparation of 9-(4-chlorobenzoyl)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid by reacting with 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride via Fischer indolization .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .

properties

IUPAC Name |

3-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATQNARHYZXAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375074 | |

| Record name | 3-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxocyclohexanecarboxylic acid | |

CAS RN |

16205-98-4 | |

| Record name | 3-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the hydrogen bonding pattern observed in 3-Oxocyclohexanecarboxylic acid?

A: The crystal structure of 3-Oxocyclohexanecarboxylic acid reveals a distinct hydrogen bonding pattern where the molecule forms acid-to-ketone catemers. [] These catemers have a glide relationship, advancing by two cells in the 'a' direction and one cell in the 'c' direction of the crystal lattice. [] This specific arrangement, characterized by an O...O distance of 2.683 Å and an O-H...O angle of 166°, contributes significantly to the compound's solid-state packing and potentially influences its physicochemical properties. [] Understanding these interactions is crucial for researchers exploring its applications in various fields, including potential use as a building block for more complex molecules.

Q2: How does the structure of 3-Oxocyclohexanecarboxylic acid relate to its potential biological activity?

A: While 3-Oxocyclohexanecarboxylic acid itself might not possess potent biological activity, its derivatives, particularly those with modifications at the 3-position of the cyclohexane ring, exhibit interesting biological profiles. For instance, (1R,3S)-3-Aminocyclohexanecarboxylic acid, a derivative where the ketone group is replaced by an amine, demonstrates significant inhibitory activity towards the uptake of GABA by rat brain slices. [] This suggests that the stereochemistry at the 3-position plays a crucial role in dictating biological activity. [] Further research exploring structural modifications of 3-Oxocyclohexanecarboxylic acid could lead to the development of novel compounds with enhanced activity and selectivity for specific biological targets.

Q3: Are there any known protein targets for 3-Oxocyclohexanecarboxylic acid or its derivatives?

A: Yes, research indicates that a derivative of 3-Oxocyclohexanecarboxylic acid, specifically (R)-3-oxocyclohexanecarboxylic acid, can interact with the PhzA/B enzyme from Burkholderia cepacia R18194. [] The crystal structure of this complex provides valuable insights into the binding mode and interactions between the ligand and the enzyme's active site. [] This finding opens avenues for investigating the potential use of 3-Oxocyclohexanecarboxylic acid derivatives as tools to study PhzA/B or even as starting points for developing novel inhibitors targeting this enzyme for therapeutic purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

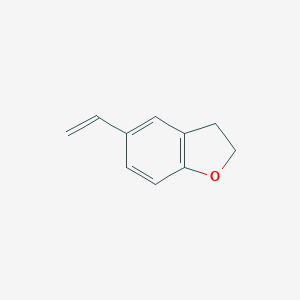

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)